molecular formula C13H18N2O3 B1278667 (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate CAS No. 1270497-22-7

(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1278667
CAS No.: 1270497-22-7
M. Wt: 250.29 g/mol
InChI Key: VKBBZJXAWNVLSE-VXGBXAGGSA-N
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Description

(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . It is a piperidine derivative, characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, along with a benzyl ester group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the piperidine ring allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate the activity of these proteins and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl ester group in (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate distinguishes it from other similar compounds. This group can influence the compound’s solubility, stability, and reactivity, making it unique in its chemical and biological properties .

Properties

IUPAC Name

benzyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBZJXAWNVLSE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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